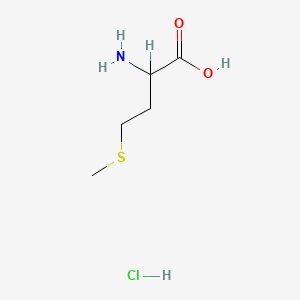![molecular formula C28H36K2O2 B1625373 Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) CAS No. 821793-28-6](/img/structure/B1625373.png)
Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)
Descripción general
Descripción
Potassium is a major constituent and an essential nutrient of all living cells . It is highly reactive and highly soluble in water . Potassium imparts a lavender color to a flame, and its vapor is green .
Synthesis Analysis
Potassium compounds are usually obtained by electrolysis of its salts . For example, the reaction between various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) has been studied .Molecular Structure Analysis
Potassium is a member of the group 1 of alkali cations, sometimes also referred to group IA. Its atomic number is 19 and atomic weight is 39.0983 g mol −1 .Chemical Reactions Analysis
Potassium reacts with various substances, including water, forming potassion hydroxide, KOH, and hydrogen gas, H2 . It also reacts with five-membered cyclic carbonates .Physical And Chemical Properties Analysis
Potassium metal is soft and white with a silvery lustre, has a low melting point, and is a good conductor of heat and electricity . It is the seventh most abundant element in Earth’s crust, constituting 2.6 percent of its mass .Aplicaciones Científicas De Investigación
Naphthalene and Anthracene Cobaltates as Atomic Cobalt Anion Sources
Potassium salts derived from naphthalene and anthracene cobaltates serve as valuable sources of atomic cobalt anion. These salts, when used in specific conditions, have been shown to function as storable crystalline reagents for Co(-) in various reactions. The structural characterization of these compounds reveals unique aspects like the shortest known Co-P distance, providing insights into their chemical behavior (Brennessel & Ellis, 2012).
Ring Expansion in Boron-Containing Heterocycles
The potassium salts of dianions derived from bis-benzocycloborabutylidene and ladder diboroles have shown significant reactivity with carbon dioxide and carbon monoxide. These interactions result in ring expansion, forming products like compound 3, which mirrors binaphtholate in structure and properties. This research contributes to the understanding of the chemical behavior of boron-containing rings in various conditions (Araneda et al., 2015).
Alkali-Metal Aryloxo Compounds in Polymerization
Alkali-metal compounds stabilized by aryloxo groups, including potassium-based complexes, have been synthesized and characterized for their role in catalyzing the polymerization of l-lactide. These compounds exhibit a variety of coordination environments and molecular structures, contributing to their efficiency in initiating ring-opening polymerization, yielding high-molecular-weight polymers (Jie et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dipotassium;3-tert-butyl-1-(3-tert-butyl-2-oxido-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O2.2K/c1-27(2,3)21-15-17-11-7-9-13-19(17)23(25(21)29)24-20-14-10-8-12-18(20)16-22(26(24)30)28(4,5)6;;/h15-16,29-30H,7-14H2,1-6H3;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMCCDFHGQYSN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C2CCCCC2=C1)C3=C4CCCCC4=CC(=C3[O-])C(C)(C)C)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36K2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461491 | |
| Record name | Dipotassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) | |
CAS RN |
821793-28-6 | |
| Record name | Dipotassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



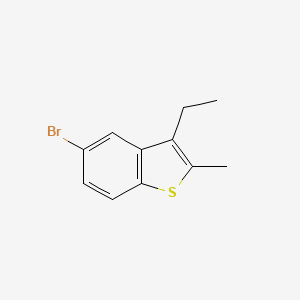
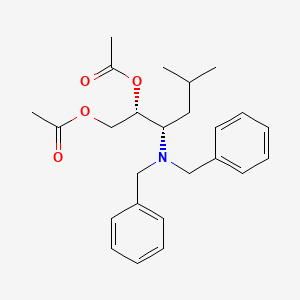
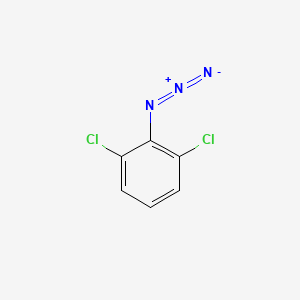
![3-Methylthio-2-phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625295.png)
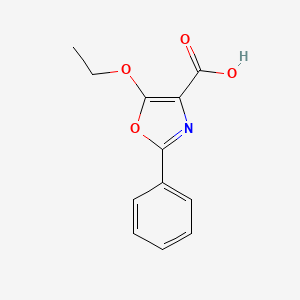
![Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate](/img/structure/B1625297.png)
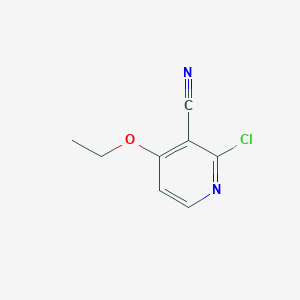
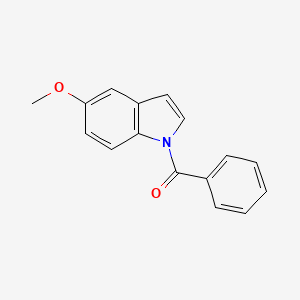
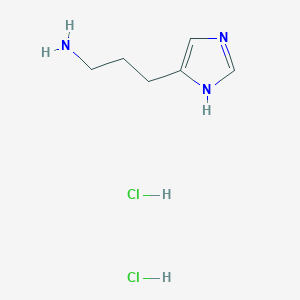
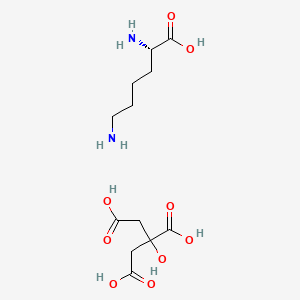
![6-Oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1625310.png)
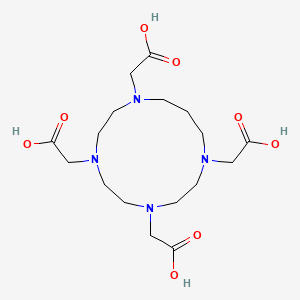
![[5,5']BI[Benzo[1,3]dioxolyl]](/img/structure/B1625312.png)
